Cas no 1825690-28-5 (N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide)

N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide is a specialized organic compound featuring a cyano-substituted cyclopropylmethyl group and a nitro-isopropylbenzamide backbone. Its unique structure combines electrophilic (nitro) and sterically constrained (cyclopropyl) functionalities, making it a valuable intermediate in synthetic chemistry, particularly for the development of pharmacologically active molecules. The compound’s nitrile group enhances reactivity in nucleophilic addition reactions, while the cyclopropyl moiety contributes to conformational rigidity, potentially improving target selectivity in drug design. Its nitro and isopropyl substituents further offer sites for derivatization, enabling diverse applications in medicinal chemistry and agrochemical research. This compound is suited for controlled synthetic pathways requiring precise steric and electronic modulation.
N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide structure
1825690-28-5 structure
商品名:N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide
CAS番号:1825690-28-5
MF:C15H17N3O3
メガワット:287.313783407211
CID:5861557
PubChem ID:121516296

N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • Z1786223188
    • AKOS030677772
    • N-[cyano(cyclopropyl)methyl]-3-nitro-4-(propan-2-yl)benzamide
    • 1825690-28-5
    • EN300-26685292
    • N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide
    • インチ: 1S/C15H17N3O3/c1-9(2)12-6-5-11(7-14(12)18(20)21)15(19)17-13(8-16)10-3-4-10/h5-7,9-10,13H,3-4H2,1-2H3,(H,17,19)
    • InChIKey: QYXNRPRJSQEUHG-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(=C(C=1)[N+](=O)[O-])C(C)C)NC(C#N)C1CC1

計算された属性

  • せいみつぶんしりょう: 287.12699141g/mol
  • どういたいしつりょう: 287.12699141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 459
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 98.7Ų

N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26685292-0.05g
N-[cyano(cyclopropyl)methyl]-3-nitro-4-(propan-2-yl)benzamide
1825690-28-5 95.0%
0.05g
$212.0 2025-03-20

N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide 関連文献

N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamideに関する追加情報

Professional Introduction to N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide (CAS No. 1825690-28-5)

N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide (CAS No. 1825690-28-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex aromatic structure and functional groups, exhibits unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both cyano and nitro substituents, along with the propan-2-yl group, contributes to its reactivity and potential applications in synthetic chemistry.

The structural framework of N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide is derived from benzamide, a well-known scaffold in medicinal chemistry. The benzamide core is a key pharmacophore in many bioactive molecules, often contributing to their binding affinity and biological activity. The introduction of the cyano group at the terminal position of the cyclopropylmethyl moiety enhances the electrophilic character of the molecule, making it a suitable candidate for further functionalization. Additionally, the nitro group at the 3-position and the propan-2-yl group at the 4-position introduce additional layers of complexity and reactivity, which can be exploited in various synthetic pathways.

In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds due to their diverse biological activities. The nitro group in N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide can undergo reduction to an amine, which can be further modified to yield pharmacologically relevant derivatives. This transformation is particularly useful in the synthesis of bioactive molecules such as kinase inhibitors and antimicrobial agents. Moreover, the cyano group can participate in nucleophilic addition reactions, allowing for the introduction of various functional groups at different positions on the aromatic ring.

The propan-2-yl group in this compound adds another dimension to its synthetic utility. This alkyl substituent can influence both the electronic properties and steric environment of the molecule, potentially affecting its solubility, metabolic stability, and binding interactions with biological targets. The combination of these functional groups makes N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide a versatile building block for medicinal chemists seeking to develop novel therapeutics.

Recent advancements in computational chemistry have enabled more efficient and accurate predictions of molecular properties and reactivities. These tools have been instrumental in designing synthetic strategies for complex molecules like N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide. By leveraging molecular modeling and density functional theory (DFT) calculations, researchers can optimize reaction conditions, predict product outcomes, and identify potential intermediates with high precision. This approach has significantly reduced the time and resources required for hit identification and lead optimization in drug discovery programs.

The synthesis of N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The starting materials typically include commercially available precursors such as nitrobenzoic acid derivatives and cyano-substituted cyclopropane compounds. The key steps involve nucleophilic substitution reactions, elimination processes, and protection-deprotection strategies to achieve the desired structure. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to enhance reaction efficiency and selectivity.

The biological activity of N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide has been explored in several preclinical studies. Initial screening assays have revealed potential inhibitory effects on various enzymatic targets relevant to inflammatory diseases and cancer. The nitro group's ability to undergo bioconversion into an amine suggests that this compound may serve as a precursor for next-generation drugs with improved efficacy and reduced toxicity. Further research is ongoing to elucidate its mechanism of action and explore its therapeutic potential in vivo.

The development of novel synthetic methodologies is crucial for expanding the chemical toolbox available to medicinal chemists. Techniques such as flow chemistry and continuous manufacturing have emerged as powerful alternatives to traditional batch processing methods. These approaches offer advantages such as improved scalability, reduced solvent consumption, and enhanced reproducibility. The synthesis of N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide can benefit from these innovations, enabling faster access to biologically active derivatives for drug discovery purposes.

In conclusion, N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide (CAS No. 1825690-28-5) strong > is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. With ongoing advancements in synthetic chemistry and computational methods, this compound is poised to play a crucial role in the development of novel drugs targeting various diseases.

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